4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate
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Overview
Description
4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate is an organic compound with the molecular formula C22H17NO4 and a molecular weight of 359.381 g/mol. This compound is characterized by the presence of a cyanophenyl group and a p-tolyloxyphenoxy group, which are linked through an acetate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate typically involves the reaction of 4-cyanophenol with 4-(p-tolyloxy)phenol in the presence of an appropriate esterification agent. Commonly used agents include acetic anhydride or acetyl chloride, which facilitate the formation of the acetate linkage under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and solvents that enhance reaction efficiency is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the formation of various functionalized derivatives.
Scientific Research Applications
4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate involves its interaction with molecular targets through its functional groups. The cyanophenyl and p-tolyloxyphenoxy groups can participate in various binding interactions, influencing biological pathways and chemical reactions. The acetate moiety can be hydrolyzed under physiological conditions, releasing active intermediates that exert specific effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl acetate: Lacks the p-tolyloxyphenoxy group, resulting in different chemical properties and reactivity.
2-(4-(p-Tolyloxy)phenoxy)acetic acid: Contains a carboxylic acid group instead of the acetate ester, affecting its solubility and reactivity.
4-Cyanophenyl 2-(4-(methoxy)phenoxy)acetate: Similar structure but with a methoxy group instead of the p-tolyloxy group, leading to variations in chemical behavior.
Uniqueness
4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both cyanophenyl and p-tolyloxyphenoxy groups allows for diverse reactivity and applications in various fields of research.
Properties
IUPAC Name |
(4-cyanophenyl) 2-[4-(4-methylphenoxy)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-16-2-6-19(7-3-16)26-20-12-10-18(11-13-20)25-15-22(24)27-21-8-4-17(14-23)5-9-21/h2-13H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJCACMOKDPVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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